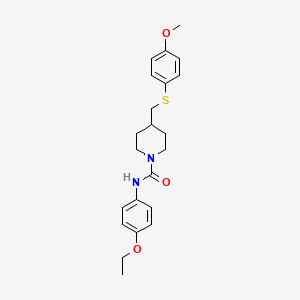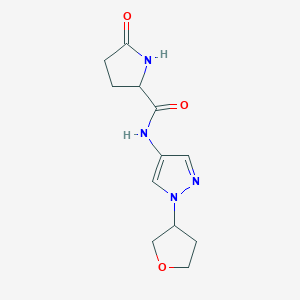![molecular formula C17H16FN5O2S B2757798 N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 887348-27-8](/img/structure/B2757798.png)
N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide, also known as FMT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMT is a tetrazole-based compound that has shown promising results in various preclinical studies for the treatment of several diseases, including cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
Proton Exchange Membranes
Comb-Shaped Poly(arylene ether sulfone)s as Proton Exchange Membranes† : A study focused on the synthesis of new sulfonated side-chain grafting units for use in proton exchange membranes, highlighting the potential of fluoro-substituted compounds in enhancing proton conductivity for fuel cell applications. This suggests that compounds like N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide could be explored for their electrical properties and suitability as materials in energy technologies (Kim, Robertson, & Guiver, 2008).
Anticancer and Antioxidant Activities
Antioxidant and Anticancer Activity of Novel Derivatives : Research into novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, including analysis of their antioxidant and anticancer activities, suggests the potential for compounds with similar structural features to be utilized in the development of therapeutic agents. This indicates a possible research direction for N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide in studying its efficacy against various cancer types and its antioxidant properties (Tumosienė et al., 2020).
Synthesis of Antibacterial and Antifungal Agents
Synthesis of New Types of 2-(6-methoxy-2-naphthyl)propionamide Derivatives : The creation of novel derivatives for potential antibacterial and antifungal applications suggests a pathway for the use of N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide in antimicrobial research. These compounds' efficacy against various strains points to the importance of structural modifications in enhancing biological activity, which could be relevant for the development of new therapeutic agents (Helal et al., 2013).
Enzyme Inhibition for Therapeutic Applications
Carbonic Anhydrase Inhibitors : A study involving the inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives provides insight into the therapeutic potential of halogenated sulfonamides in cancer treatment. This research highlights the importance of halogenation and the sulfonamide group in designing enzyme inhibitors with potential applications as antitumor agents, suggesting a possible research avenue for N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide in targeting specific enzymes for therapeutic purposes (Ilies et al., 2003).
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2S/c1-11(16(24)19-15-6-4-3-5-14(15)18)26-17-20-21-22-23(17)12-7-9-13(25-2)10-8-12/h3-11H,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAQOVHLBZURHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)SC2=NN=NN2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

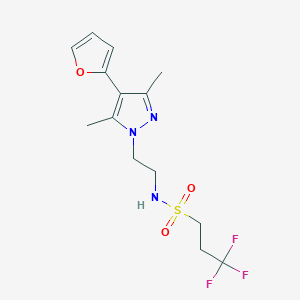

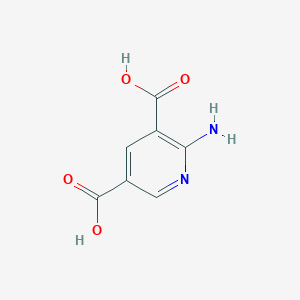
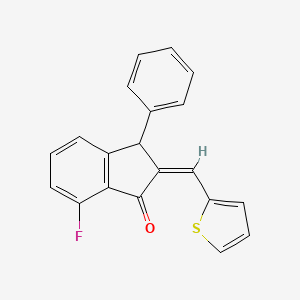
![(E)-3-methyl-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2757721.png)
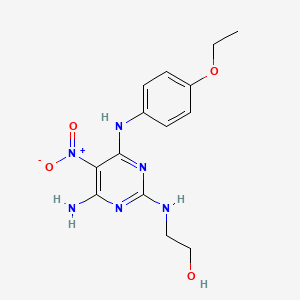

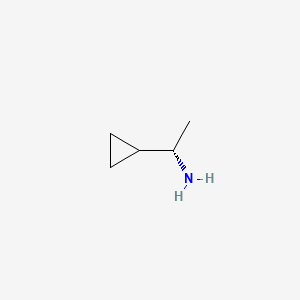
![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-methylpiperidino)methanone](/img/structure/B2757729.png)
![1-[(1-Benzylpiperidin-4-yl)amino]hexan-2-ol](/img/structure/B2757731.png)
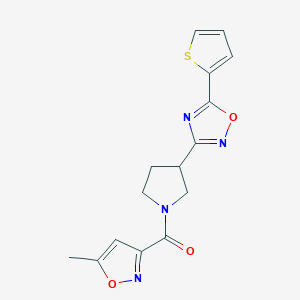
![[(2-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate](/img/structure/B2757733.png)
